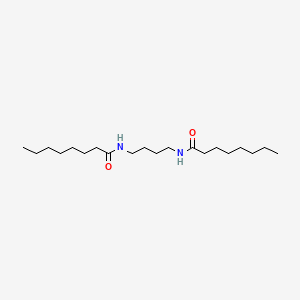
Octanamide, N,N'-1,4-butanediylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanamide, N,N’-1,4-butanediylbis- is an organic compound with the molecular formula C20H40N2O2 It is known for its unique structure, which includes two octanamide groups connected by a 1,4-butanediyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N,N’-1,4-butanediylbis- typically involves the reaction of octanoyl chloride with 1,4-diaminobutane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of Octanamide, N,N’-1,4-butanediylbis- follows a similar synthetic route but is optimized for larger quantities. This involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Octanamide, N,N’-1,4-butanediylbis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are used in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Octanoic acid derivatives.
Reduction: Corresponding diamines.
Substitution: Alkylated amides.
Scientific Research Applications
Octanamide, N,N’-1,4-butanediylbis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Octanamide, N,N’-1,4-butanediylbis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Hexanamide, N,N’-1,4-butanediylbis-
- Decanamide, N,N’-1,4-butanediylbis-
- Dodecanamide, N,N’-1,4-butanediylbis-
Uniqueness
Octanamide, N,N’-1,4-butanediylbis- is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to its shorter and longer chain analogs, it offers a balanced hydrophobicity and flexibility, making it suitable for a wider range of applications .
Properties
CAS No. |
5518-19-4 |
|---|---|
Molecular Formula |
C20H40N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[4-(octanoylamino)butyl]octanamide |
InChI |
InChI=1S/C20H40N2O2/c1-3-5-7-9-11-15-19(23)21-17-13-14-18-22-20(24)16-12-10-8-6-4-2/h3-18H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
FEZXMTMQNITZTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCCCNC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


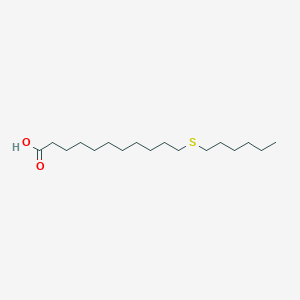
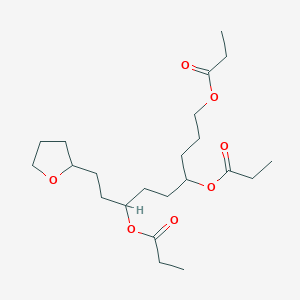
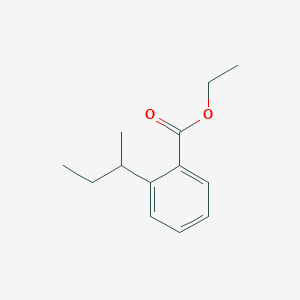

![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
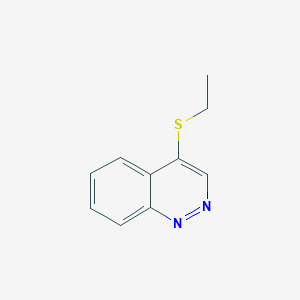
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)

![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
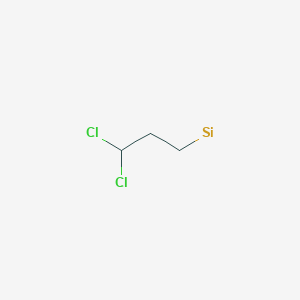
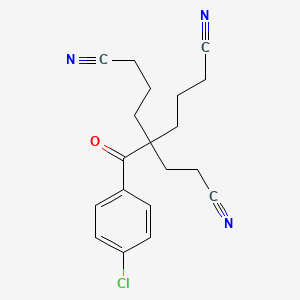

![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
